4-Ethenylphenyl sulfate
Description
4-Ethenylphenyl sulfate (synonyms: 4-Vinylphenol sulfate, 4-Hydroxystyrene sulfate) is an organic sulfate ester classified under arylsulfates. Its structure comprises a sulfate group (-OSO₃⁻) attached to a para-substituted ethenylphenol moiety. This compound is recognized as a gut microbial metabolite and is cataloged under HMDB ID HMDB0062775 . Its synthesis often involves sulfonation or esterification reactions, as seen in protocols for related aryl sulfates .
Properties
Molecular Formula |
C8H7O4S- |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
(4-ethenylphenyl) sulfate |
InChI |
InChI=1S/C8H8O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h2-6H,1H2,(H,9,10,11)/p-1 |
InChI Key |
IETVQHUKTKKBFF-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1=CC=C(C=C1)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional groups among 4-ethenylphenyl sulfate and analogous compounds:
| Compound Name | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| 4-Ethenylphenyl sulfate | Para-substituted phenyl ring | Sulfate ester, Ethenyl (-CH₂=CH) | -OH, -OSO₃⁻, -CH₂=CH |
| 4-Ethylphenyl sulfate | Para-substituted phenyl ring | Sulfate ester, Ethyl (-CH₂CH₃) | -OH, -OSO₃⁻, -CH₂CH₃ |
| 2-(4-Ethenylphenyl)oxirane | Para-substituted phenyl ring | Epoxide (oxirane), Ethenyl | -O-(epoxide), -CH₂=CH |
| 3-Methoxy-4-hydroxyphenylethyleneglycol sulfate | Phenyl ring with glycol chain | Sulfate ester, Methoxy, Hydroxy | -OCH₃, -OH, -CH₂CH(OH)OSO₃⁻ |
| (4-Ethenylphenyl)-triphenylplumbane | Para-ethenylphenyl group | Plumbane (Pb), Triphenyl | -Pb(C₆H₅)₃, -CH₂=CH |
Key Observations:
- Ethenyl vs.
- Sulfate vs. Epoxide : 2-(4-Ethenylphenyl)oxirane lacks a sulfate group but features an epoxide ring, enabling crosslinking in polymer synthesis .
- Complex Substituents : The glycol and methoxy groups in 3-methoxy-4-hydroxyphenylethyleneglycol sulfate increase hydrophilicity and metabolic complexity compared to simpler aryl sulfates .
Key Findings:
- Metabolic Roles : Both 4-ethenylphenyl and 4-ethylphenyl sulfates are gut-derived metabolites, but the ethenyl variant’s unsaturated bond may influence its interaction with microbial enzymes .
- Polymer Chemistry : 2-(4-Ethenylphenyl)oxirane’s epoxide group is critical for forming durable epoxy resins, unlike the sulfate esters, which are more relevant in solubility-driven biological systems .
Physicochemical Properties
| Property | 4-Ethenylphenyl Sulfate | 4-Ethylphenyl Sulfate | 2-(4-Ethenylphenyl)oxirane |
|---|---|---|---|
| Water Solubility | High (due to -OSO₃⁻) | Moderate | Low (hydrophobic epoxide) |
| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Decomposes above 150°C |
| Reactivity | Electrophilic addition | Nucleophilic substitution | Ring-opening polymerization |
Notes:
Q & A
Basic Research Questions
Q. How can 4-Ethenylphenyl sulfate be quantitatively detected in biological samples such as urine?
- Methodological Answer : Electrochemical sensors using polydopamine-molecularly imprinted polymers (PDA-MIPs) are effective for detection. These sensors leverage selective binding to 4-Ethenylphenyl sulfate, with validation through cyclic voltammetry and differential pulse voltammetry. Key parameters include a limit of detection (LOD) of 0.12 µM and linear ranges of 0.5–100 µM in urine matrices. Calibration requires spiking known concentrations into control samples to account for matrix effects . For reproducibility, ensure consistent polymer synthesis conditions (e.g., pH, monomer-to-template ratios) and validate against HPLC-MS .
Q. What is the biological significance of 4-Ethenylphenyl sulfate in gut microbiome studies?
- Methodological Answer : As a gut microbial metabolite derived from tyrosine, 4-Ethenylphenyl sulfate is sulfated in the liver and linked to metabolic and neurological disorders. To study its role:
- Use germ-free murine models colonized with specific microbial consortia to trace tyrosine-to-4-Ethenylphenyl sulfate conversion.
- Employ LC-MS/MS for quantification in plasma/urine, normalized to creatinine levels.
- Correlate concentrations with phenotypic outcomes (e.g., anxiety-like behaviors in mice via open-field tests) . Include controls for diet-induced variability, as tyrosine intake influences metabolite levels.
Q. What safety protocols are essential when handling 4-Ethenylphenyl sulfate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
- Engineering Controls : Use fume hoods for weighing and synthesis steps to avoid inhalation.
- Storage : Store at –20°C in airtight containers to prevent degradation. Label containers with CAS No. (85734-98-1) and hazard identifiers .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste containers.
Advanced Research Questions
Q. How can researchers resolve contradictory findings on 4-Ethenylphenyl sulfate’s role in metabolic disorders?
- Methodological Answer : Contradictions (e.g., associations with both insulin resistance and autism) may stem from:
- Confounding Variables : Control for host genetics, microbiome composition, and dietary factors using multivariate regression models.
- Dose-Response Relationships : Conduct longitudinal studies with graded doses in animal models to identify threshold effects.
- Mechanistic Studies : Use isotopic tracing (e.g., ¹³C-tyrosine) to track metabolite flux and identify downstream pathways. Cross-validate findings via knockout models (e.g., sulfotransferase-deficient mice) .
Q. What experimental design considerations are critical for studying 4-Ethenylphenyl sulfate’s neurobehavioral effects?
- Methodological Answer :
- Animal Models : Use C57BL/6 mice (3–5 weeks old) for consistency in blood-brain barrier permeability. Administer 4-Ethenylphenyl sulfate intraperitoneally at 10–50 mg/kg.
- Behavioral Assays : Combine elevated plus maze and social interaction tests to assess anxiety and sociability. Record sessions for blinded scoring.
- Temporal Dynamics : Collect plasma samples pre- and post-intervention at 0, 2, 6, and 24 hours to capture pharmacokinetic profiles .
Q. How should longitudinal studies on 4-Ethenylphenyl sulfate be structured to ensure data reliability?
- Methodological Answer :
- Sampling Plan : Collect baseline, midpoint, and endpoint samples from ≥30 subjects/group to account for intra-individual variability. Use power analysis to determine cohort size.
- Data Harmonization : Standardize LC-MS parameters (e.g., ionization mode: ESI⁻, column: C18) across timepoints. Include internal standards (e.g., deuterated 4-Ethenylphenyl sulfate) for normalization.
- Bias Mitigation : Randomize treatment groups and use placebo controls. Address attrition bias via intention-to-treat analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
